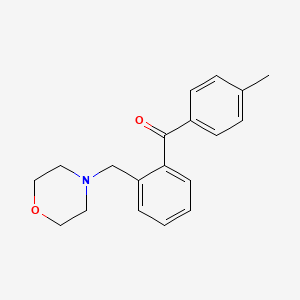

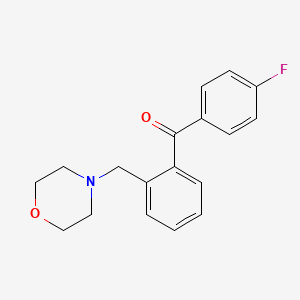

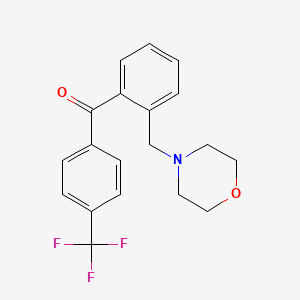

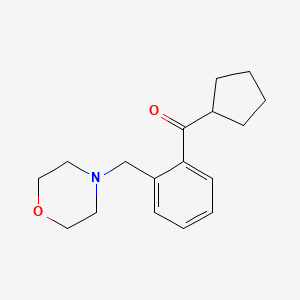

![molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8](/img/structure/B1327312.png)

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as β-lactam rings and ethyl carboxylate groups, which are relevant to the analysis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, indicating the potential pharmacological importance of such compounds . Additionally, the synthesis of ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate and its comparison with other β-lactam products suggests a variety of synthetic routes and transformations that could be relevant to the synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different azetidinone derivatives. For example, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives starts from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of pyrroline as a key intermediate . In another study, the synthesis of ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate from 4-methylthioazetidin-2-one demonstrates the versatility of azetidinone derivatives in synthesizing complex bicyclic structures . These synthetic strategies could potentially be adapted for the synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, which revealed intramolecular hydrogen bonds contributing to structural stability and π-π interactions . These findings suggest that similar intramolecular interactions could be present in Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate, affecting its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of β-lactam derivatives is of particular interest due to their potential pharmacological applications. The papers describe reactions involving azetidinone derivatives, such as the reaction of 4-acetoxyazetidin-2-one with ethyl α-diazoacetoacetate, which yielded ethyl 2-(4-acetoxy-2-oxoazetidinyl)-3-oxobutyrate as the major β-lactam product . This indicates that azetidinone derivatives can undergo reactions with diazo compounds to form new β-lactam structures, which could be relevant to the chemical reactivity of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are not directly discussed, the properties of structurally similar compounds can provide insights. For example, the crystallization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in the triclinic crystal system indicates the solid-state properties of such compounds . Additionally, the evaluation of antimalarial and antimicrobial activities suggests that these compounds may possess significant biological properties, which could also be true for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate .

科研应用

Catalytic Hydrogenation

- Hydrogenation Processes : Ethyl 4-R-2,4-dioxobutyrates (R = phenyl, 2-furyl) are hydrogenated using palladium black and a Pt/Al2O3 catalyst modified with cinchonidine. The main product is ethyl 4-R-2-hydroxy-4-oxobutyrate. Optimum conditions for forming ethyl 2-hydroxy-4-phenylbutyrate were established, highlighting the compound's significance in hydrogenation reactions (Slavinska et al., 2006).

Synthesis of Derivatives

- Synthesis of Pyrazole Derivatives : Synthesis methods involving ethyl 4-R-2,4-dioxobutyrate derivatives lead to the creation of various compounds like ethyl 3-methyl-7-oxo-4-oxa-1-azobicylco[3.2.0]-hept-2-ene-2-carboxylate, demonstrating its role in the development of chemically diverse structures (Brooks et al., 1981).

Antimicrobial Properties

- Evaluating Antimicrobial Efficacy : Compounds like ethyl 2-arylhydrazono-3-oxobutyrate have been synthesized and evaluated for antimicrobial properties against various bacterial and fungal strains, indicating the compound's relevance in antimicrobial research (Kucukguzel et al., 1999).

Enzyme-Catalyzed Synthesis

- Optically Active Compounds : Utilizing microbial cells, ethyl 4-phenyl-4-oxobutyrate is reduced to its optically active form, ethyl 4-phenyl-4-hydroxybutyrate, using enzymes. This highlights the potential for producing pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).

Improved Synthesis Techniques

- Enhancing Synthesis Methods : Research on ethyl 4-oxo-4H-pyran-2,5-dicarboxylate, derived from ethyl 2-(dimethylamino)methylene-3-oxobutanoate, reveals improved synthesis techniques for related compounds, contributing to the advancement of chemical synthesis processes (Obydennov et al., 2013).

Biosynthesis Studies

- Investigating Biosynthesis Pathways : Studies involving ethyl 4-oxobutyrate reveal insights into the biosynthesis of various compounds in simulated environments, providing a deeper understanding of biochemical pathways (Fagan et al., 1981).

Safety And Hazards

未来方向

性质

IUPAC Name |

ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOPTVWUCKWFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643737 |

Source

|

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate | |

CAS RN |

898755-53-8 |

Source

|

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

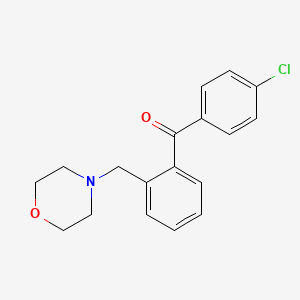

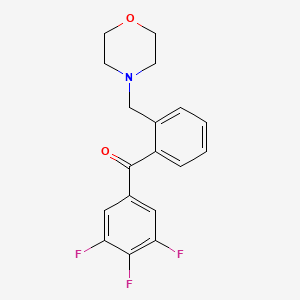

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)